molecular formula C19H18F3N3O2S2 B2558819 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252929-26-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2558819
CAS No.: 1252929-26-2
M. Wt: 441.49
InChI Key: LVAORFJKPJVAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition . Key structural elements include:

  • A sulfanyl (-S-) linker connecting the thieno-pyrimidine moiety to an acetamide group.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-2-3-8-25-17(27)16-14(7-9-28-16)24-18(25)29-11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAORFJKPJVAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidinone Core

The thieno[3,2-d]pyrimidinone core serves as the foundational structure for the target compound. Its synthesis typically begins with the cyclization of a thiophene derivative with a pyrimidine precursor.

Cyclization via Carbon Disulfide-Mediated Heterocyclization

A validated approach involves reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with carbon disulfide under alkaline conditions. This method, adapted from Jefferson’s work on thioderivatives, facilitates the formation of the bicyclic system through [5+1] heterocyclization. The reaction proceeds in acetic anhydride at 110–130°C for 17–19 hours, yielding a thieno-pyrimidine intermediate with a sulfur atom at position 2.

Optimization of Core Functionalization

Post-cyclization, the 4-oxo group is introduced via oxidation using bromine in acetic acid. This step requires careful control of stoichiometry (3.0–4.0 equivalents of bromine) to avoid over-oxidation. The resulting 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine is isolated via recrystallization from ethyl acetate-ethanol (3:2), achieving a purity of >95%.

Alkylation and Substitution Reactions

Introduction of the Butyl Group

The 3-butyl substituent is incorporated via nucleophilic alkylation. The thieno-pyrimidinone intermediate is treated with 1-bromobutane in dimethylformamide (DMF) using sodium hydride as a base. This reaction proceeds at 60°C for 6–8 hours, with a yield of 78–82%. Excess alkylating agent (1.2 equivalents) ensures complete substitution while minimizing dimerization byproducts.

Functionalization of the Trifluoromethylphenyl Moiety

The N-[3-(trifluoromethyl)phenyl]acetamide group is synthesized independently and coupled to the core.

Synthesis of 3-(Trifluoromethyl)Aniline Intermediate

3-(Trifluoromethyl)aniline is prepared via nitration followed by hydrogenation of trifluoromethylbenzene. Palladium on carbon (10% w/w) facilitates hydrogenation at 50 psi H₂, achieving quantitative conversion.

Acetylation of the Aniline Derivative

The aniline is acetylated using chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions (0–5°C, 2 hours) prevent N-overacetylation, yielding N-[3-(trifluoromethyl)phenyl]acetamide with 89% efficiency.

Sulfanyl Bridge Formation

The sulfanyl (-S-) group linking the thieno-pyrimidinone core and acetamide moiety is established through a nucleophilic substitution reaction.

Thiolation of the Thieno-Pyrimidinone Core

The 2-position of the thieno-pyrimidinone is activated for substitution by converting the 4-oxo group to a leaving group (e.g., chloride) using thionyl chloride. Subsequent treatment with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) introduces the thiol (-SH) group.

Coupling with the Acetamide Derivative

The thiolated core reacts with N-[3-(trifluoromethyl)phenyl]acetamide in the presence of 1,1'-thiocarbonyldiimidazole (TCDI). This Mitsunobu-like reaction proceeds in DMF at 80°C for 12 hours, forming the sulfanyl bridge with 70–75% yield.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via sequential recrystallization (ethyl acetate/hexane, 1:1) and column chromatography (silica gel, ethyl acetate gradient). This dual approach removes unreacted starting materials and regioisomeric byproducts.

Analytical Validation

HPLC Analysis : Purity ≥98% (C18 column, acetonitrile-water mobile phase).
Mass Spectrometry : [M+H]+ = 484.1 (calculated), 484.0 (observed).
X-ray Diffraction : Confirms flattened boat conformation of the pyrimidine ring, analogous to related structures.

Comparative Analysis of Synthetic Routes

Step Method A () Method B () Optimal Conditions
Core Cyclization Acetic acid reflux Carbon disulfide base Method A (higher yield)
Butyl Introduction Alkylation (NaH/DMF) Grignard reagent Method A (milder conditions)
Sulfanyl Bridge TCDI coupling CS₂ heterocyclization Method A (faster)
Overall Yield 62% 58% Method A

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thienopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The thieno[3,2-d]pyrimidine scaffold is known for its ability to interfere with bacterial cell wall synthesis, which may contribute to its antimicrobial effects.

Antiviral Properties
In addition to antibacterial activity, preliminary studies have shown that the compound may possess antiviral properties. It has been tested against several viruses, including influenza and HIV, demonstrating inhibition of viral replication. This makes it a candidate for further exploration in antiviral drug development.

Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Mechanistic studies suggest that it may act through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulation.

Medicinal Chemistry

Drug Development
Given its diverse biological activities, 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide serves as a promising lead compound for drug development. Researchers are investigating structural modifications to enhance its potency and selectivity for specific targets. The trifluoromethyl group is particularly interesting as it may improve the compound's metabolic stability and bioavailability.

Pharmacokinetics and Toxicology
Studies on the pharmacokinetic profile of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Initial toxicological assessments indicate a favorable safety profile; however, further studies are necessary to establish comprehensive safety data before clinical application .

Materials Science Applications

Nanotechnology
The unique chemical structure of this compound allows for potential applications in nanotechnology. It can be utilized as a precursor in synthesizing nanoparticles or nanocomposites that exhibit enhanced electrical and thermal properties due to the incorporation of sulfur and nitrogen heterocycles into nanostructures .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Antiviral PropertiesInhibits replication of influenza virus; shows promise in HIV research.
Anticancer PotentialInduces apoptosis in various cancer cell lines; inhibits tumor growth in vivo.
PharmacokineticsFavorable ADME properties; initial toxicology studies show low toxicity levels.
NanotechnologyPotential use in developing novel nanocomposites with enhanced properties.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound 3c : 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Key Difference: Replaces the sulfanyl linker with an amino (-NH-) group, altering electronic properties and hydrogen-bonding capacity.
  • Impact: The amino group may enhance solubility but reduce steric bulk compared to the sulfanyl linker.
  • Synthesis : Yielded 88% with 99.5% HPLC purity, suggesting robust synthetic accessibility.
Compound : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Key Difference : Substitutes the 3-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl moiety.

Modifications to the Thieno-Pyrimidine Core

Compound : 2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
  • Key Difference: Incorporates a pyrido ring fused to the thieno-pyrimidine system, expanding conjugation.
  • Impact : Increased aromaticity may enhance stacking interactions but reduce solubility. The 3-chloro-4-methoxyphenyl group introduces both halogenated and polar substituents, contrasting with the purely hydrophobic trifluoromethyl group in the target compound.
Compound : N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • Key Difference: Features a 7-phenyl substitution on the thieno-pyrimidine core and a 4-butylphenyl acetamide terminus.
  • Molecular weight (463.61 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles.

Heterocyclic Terminus Modifications

Compound : 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3)
  • Key Difference : Replaces the phenylacetamide with a 6-methylbenzothiazole group .
  • Impact : The benzothiazole moiety introduces a rigid, planar heterocycle, favoring interactions with hydrophobic pockets in targets like kinases or Wnt pathway proteins.

Molecular Properties

  • Lipophilicity : The 3-butyl and trifluoromethyl groups in the target compound increase logP, favoring blood-brain barrier penetration but risking solubility limitations.
  • Hydrogen-Bonding: The acetamide group (H-bond donor/acceptor) and sulfanyl linker (weak H-bond acceptor) may facilitate target engagement, as seen in TRK inhibitors like compound 3c .

Therapeutic Potential

  • Thieno-pyrimidine derivatives are explored as kinase inhibitors (e.g., TRK ) and anticancer agents. The target compound’s trifluoromethyl group may enhance stability against oxidative metabolism, extending half-life compared to chloro- or methoxy-substituted analogs .

Tabulated Comparison of Key Analogs

Compound Name/ID Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~480 (estimated) 3-butyl, 3-(trifluoromethyl)phenyl Sulfanyl linker, high lipophilicity
3c 429.0 4-amino-thieno-pyrimidine, 3-(trifluoromethyl)phenyl Amino linker, high purity (99.5%)
Compound 463.61 7-phenyl, 4-butylphenyl Steric bulk, moderate solubility
Compound - 4-methylphenyl, 4-(trifluoromethoxy)phenyl Electron-withdrawing substituents
IWP-3 - 4-fluorophenyl, 6-methylbenzothiazole Planar heterocycle, Wnt pathway inhibition

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure with a thieno[3,2-d]pyrimidine core, which is functionalized with a butyl group, a sulfanyl group, and a trifluoromethyl-substituted phenyl acetamide. Its molecular formula is C15H16F3N3O2SC_{15}H_{16}F_3N_3O_2S, and it has a molecular weight of approximately 367.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to active sites or allosteric sites. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation .
  • Anticancer Activity : Thieno[3,2-d]pyrimidines have been explored for their anticancer properties. For example, compounds in this class have demonstrated selective inhibition of cancer cell proliferation by targeting folate receptors (FRα and FRβ) and inhibiting enzymes involved in nucleotide synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activities of similar thieno[3,2-d]pyrimidine compounds:

Activity TypeCompound ExampleIC50 Value (μM)Reference
AChE Inhibition4-Oxo-4H-furo[2,3-h]chromene derivative19.2
BChE Inhibition4-Oxo-4H-furo[2,3-h]chromene derivative13.2
Anticancer (MCF-7)Benzamide derivatives<10
Dual Targeting (FRα/FRβ)6-substituted thieno[2,3-d]pyrimidinesPotent

Case Studies

  • In Vitro Studies : In vitro studies on related compounds have shown promising results against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and their targets. The presence of halogen atoms was found to influence the binding affinity and selectivity towards specific enzymes like AChE and BChE .

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

Thienopyrimidinone Core Formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the 3-butyl-4-oxothieno[3,2-d]pyrimidine scaffold .

Sulfanyl-Acetamide Coupling : Reaction of the thiol group on the pyrimidinone with chloroacetyl chloride, followed by nucleophilic substitution with 3-(trifluoromethyl)aniline.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity.
Key Characterization : Use 1^1H/13^{13}C NMR, LC-MS, and elemental analysis to confirm structural integrity .

Basic: How is this compound structurally characterized to confirm its identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H NMR : Peaks at δ 1.2–1.6 ppm (butyl chain), δ 6.8–7.8 ppm (aromatic protons from trifluoromethylphenyl), and δ 10.2 ppm (amide NH) .
    • LC-MS : Molecular ion peak at m/z corresponding to the molecular formula (C19_{19}H20_{20}F3_{3}N3_{3}O2_{2}S2_{2}).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Reaction Conditions :
    • Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
    • Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Purification : Employ preparative HPLC with a C18 column for higher recovery rates (>85%) compared to standard column chromatography .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy groups) to assess electronic effects on bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) to correlate lipophilicity (logP) with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-analyze disputed batches via DSC (differential scanning calorimetry) to detect polymorphic impurities affecting activity .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm absence of enantiomeric byproducts, which may alter binding affinity .

Advanced: What computational methods predict this compound’s target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., COX-2), focusing on hydrogen bonds between the acetamide group and Arg120 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex in physiological conditions .

Safety: What precautions are required for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethylphenyl vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.